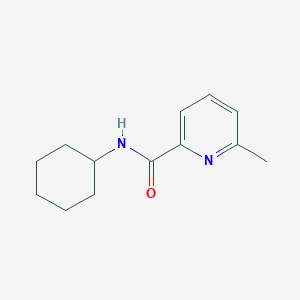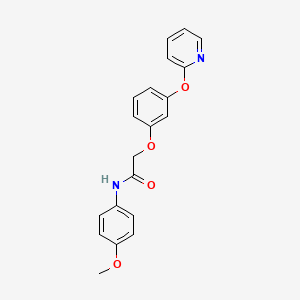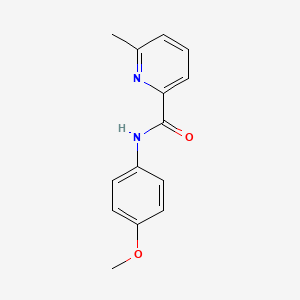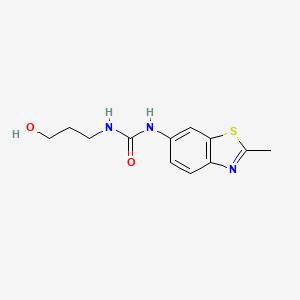
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, also known as MPYC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPYC is a pyridine derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including the inhibition of enzymes such as tyrosine kinases and the modulation of neurotransmitter systems such as the dopamine system. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the induction of apoptosis. 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide in lab experiments is its ability to modulate various systems, making it a versatile compound for studying various biological processes. However, one limitation is that 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide, including the development of new drugs based on its structure, the exploration of its potential as a treatment for Parkinson's disease and other neurological disorders, and the study of its effects on other biological processes such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide and its potential applications in various fields.
Métodos De Síntesis
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 6-methyl-2-pyridinecarboxylic acid with pyridine-3-methanol in the presence of coupling agents such as EDC and DMAP. The resulting compound can then be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been widely used in scientific research for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been studied for its effects on the dopamine system and its potential as a treatment for Parkinson's disease. In cancer research, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-4-2-6-12(16-10)13(17)15-9-11-5-3-7-14-8-11/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVRYLFPIJBQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)


![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)





![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)
![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)
